N-Butan-2-yl-N'-methylurea

Description

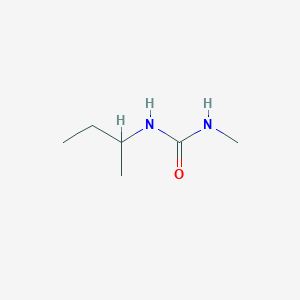

N-Butan-2-yl-N'-methylurea is a urea derivative characterized by a butan-2-yl group (sec-butyl) attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Ureas are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and industrial chemistry, with substituents critically influencing their physicochemical behavior and bioactivity .

Properties

CAS No. |

38014-55-0 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-butan-2-yl-3-methylurea |

InChI |

InChI=1S/C6H14N2O/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |

InChI Key |

RCRZYXFYHZOCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-methylurea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of butan-2-amine with methyl isocyanate under mild conditions. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of N-Butan-2-yl-N’-methylurea often involves large-scale synthesis using similar methods. The reaction conditions are optimized for high yield and purity, and the process is designed to be resource-efficient and environmentally friendly. The use of phosgene-free methods is preferred to avoid the hazards associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-methylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions where the alkyl or aryl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other derivatives that have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Butan-2-yl-N’-methylurea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N’-methylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent variations:

Notes:

- This compound likely exhibits intermediate hydrophobicity (logP ~1.5–2.5) due to the sec-butyl group, enhancing membrane permeability compared to methylurea but remaining less lipophilic than agrochemical ureas like cumyluron (logP ~4.0) .

- The absence of aromatic or polar groups (e.g., hydroxy, sulfonyloxy) may limit its therapeutic or pesticidal activity compared to specialized derivatives .

Functional and Application Comparisons

- Pharmaceutical Potential: Hydroxyureas (e.g., compound 1 in ) are used in sickle cell disease and cancer due to hydroxycarbamoyl groups enabling radical scavenging or enzyme inhibition . This compound lacks such functional groups, likely limiting similar applications. α2C-AR agonists (e.g., "Compound A") demonstrate selective receptor binding but poor brain penetration, highlighting how alkyl substituents (e.g., ethyl, methyl) balance selectivity and pharmacokinetics .

Agrochemical Use :

- Industrial and Metabolic Roles: Methylurea () serves as a nitrogen source for methylotrophic bacteria, but bulkier substituents (e.g., butan-2-yl) may hinder microbial utilization . N,N'-Methylenebis(urea) () is used in resins and adhesives, leveraging its bifunctional structure, whereas monosubstituted ureas like this compound lack crosslinking capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.